

# Reactivity profile of 4-Chloro-1-(chloromethyl)-2-fluorobenzene

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## Compound of Interest

Compound Name: 4-Chloro-1-(chloromethyl)-2-fluorobenzene

Cat. No.: B110539

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An In-depth Technical Guide to the Reactivity Profile of **4-Chloro-1-(chloromethyl)-2-fluorobenzene**

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## Abstract

**4-Chloro-1-(chloromethyl)-2-fluorobenzene** (CAS No. 87417-71-8) is a pivotal bifunctional building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.<sup>[1]</sup> Its molecular architecture, featuring a reactive benzylic chloride and a substituted aromatic ring, presents a nuanced reactivity profile that allows for selective, stepwise functionalization. This guide provides a comprehensive analysis of its chemical behavior, focusing on the primary reaction pathways at its distinct electrophilic centers. We will explore nucleophilic substitution at the benzylic position, electrophilic and nucleophilic aromatic substitution on the phenyl ring, and its utility in metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

## Molecular and Physicochemical Properties

**4-Chloro-1-(chloromethyl)-2-fluorobenzene** is a disubstituted toluene derivative with two distinct halogen atoms and a reactive chloromethyl group. This unique combination of functional groups is the source of its synthetic versatility.<sup>[1]</sup>

Property	Value	Source
IUPAC Name	4-chloro-1-(chloromethyl)-2-fluorobenzene	PubChem[2]
CAS Number	87417-71-8	PubChem[2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> F	PubChem[2]
Molecular Weight	179.02 g/mol	PubChem[1][2]
Canonical SMILES	<chem>C1=CC(=C(C=C1Cl)F)CCl</chem>	PubChem[1]
InChI Key	CMGAVHMLDNAXBU-UHFFFAOYSA-N	PubChem[1][2]

## Core Reactivity Analysis

The reactivity of **4-chloro-1-(chloromethyl)-2-fluorobenzene** is dominated by two primary sites: the highly electrophilic benzylic carbon of the chloromethyl group and the substituted aromatic ring. The disparate nature of these sites allows for a high degree of selective chemistry.

*Figure 1: Primary reactivity pathways of 4-chloro-1-(chloromethyl)-2-fluorobenzene.*

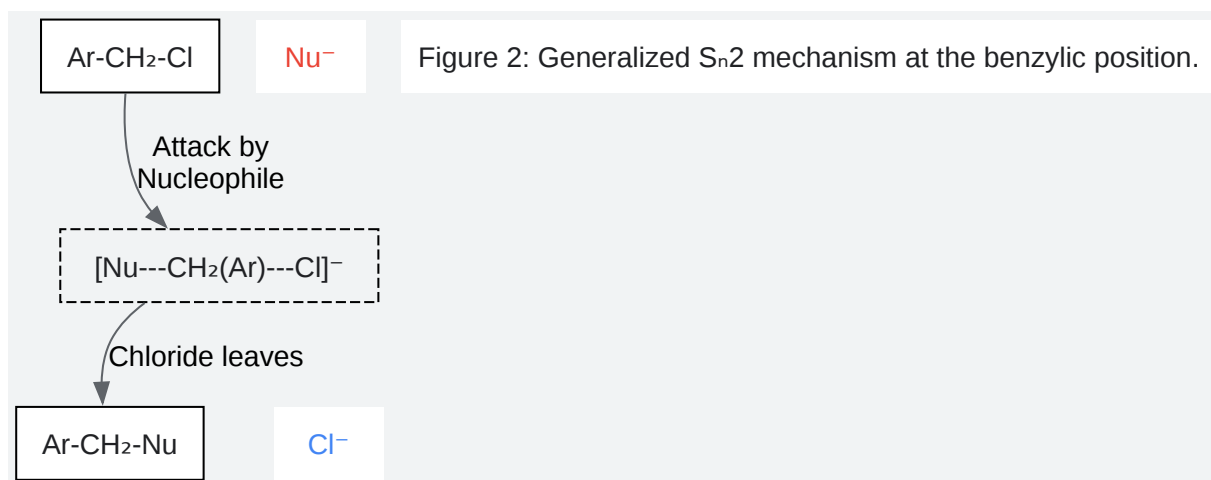
## Nucleophilic Substitution at the Benzylic Position (S<sub>N</sub>2)

The most facile reaction pathway for this molecule is the nucleophilic substitution at the benzylic carbon. The chloromethyl group is an excellent electrophile, analogous to benzyl chloride. The C-Cl bond is readily cleaved upon attack by a wide range of nucleophiles due to the stabilization of the transition state by the adjacent benzene ring. This reactivity is significantly higher than that of the C-Cl bond on the aromatic ring itself.[3][4]

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- With Amines: Forms secondary or tertiary amines, a crucial step in the synthesis of many pharmaceutical scaffolds.
- With Alcohols/Alkoxides: Yields benzyl ethers.

- With Thiols/Thiolates: Produces benzyl thioethers.[1]
- With Cyanide: Leads to the formation of the corresponding benzyl cyanide, a precursor to phenylacetic acids.



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## References

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